

Drug-drug interaction potential of Lucerastat in co-administration studies

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Compound of Interest

Compound Name: *Lucerastat*

Cat. No.: *B1675357*

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Lucerastat Drug-Drug Interaction Potential: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the drug-drug interaction (DDI) potential of **Lucerastat**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of elimination for **Lucerastat** and its implications for drug interactions?

A1: **Lucerastat** is predominantly eliminated from the body as an unchanged parent compound through renal excretion[1]. Preclinical studies in rats and dogs have shown that hepatic elimination is negligible[2]. This suggests that **Lucerastat** is unlikely to be a victim of drug interactions with inhibitors or inducers of hepatic cytochrome P450 (CYP) enzymes.

Q2: Is **Lucerastat** a substrate of any drug transporters?

A2: Yes, in vitro studies have indicated that **Lucerastat** is a substrate of the human organic cation transporter 2 (OCT2), which is mainly expressed in the kidney[1][2].

Q3: Has the interaction between **Lucerastat** and an OCT2 inhibitor been studied clinically?

A3: Yes, a clinical study was conducted in 14 healthy male subjects to investigate the effect of cimetidine, an OCT2 inhibitor, on the pharmacokinetics of a single 500 mg dose of **Lucerastat**[\[1\]](#).

Q4: What were the results of the **Lucerastat**-cimetidine interaction study?

A4: Co-administration of cimetidine (800 mg twice daily at steady state) resulted in a slight increase in **Lucerastat** exposure. The geometric mean area under the plasma concentration-time curve from zero to infinity (AUC_{0-∞}) ratio was 1.22 (90% confidence interval [CI] 1.16-1.28). Cimetidine delayed the time to reach maximum **Lucerastat** concentration (t_{max}) by 1 hour. However, it did not affect the elimination half-life (t_{1/2}) or the maximum plasma concentration (C_{max}), with geometric mean ratios of 1.00 (0.91-1.10) and 1.04 (0.92-1.17), respectively.

Q5: Is a dose adjustment for **Lucerastat** needed when co-administered with OCT2 inhibitors?

A5: Based on the study with cimetidine, the changes in **Lucerastat**'s pharmacokinetics are not considered clinically relevant. Therefore, it is suggested that **Lucerastat** can be co-administered with OCT2 inhibitors without the need for dose adjustment.

Q6: Is there any information on the potential for **Lucerastat** to inhibit or induce cytochrome P450 (CYP) enzymes?

A6: Currently, there is no publicly available in vitro or in vivo data on the potential of **Lucerastat** to inhibit or induce major CYP enzymes, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, or CYP1A2.

Q7: Is **Lucerastat** known to be a substrate or inhibitor of other key drug transporters like P-glycoprotein (P-gp), BCRP, OATP1B1, or OATP1B3?

A7: There is no publicly available information from in vitro or clinical studies to confirm whether **Lucerastat** is a substrate or inhibitor of P-gp, BCRP, OATP1B1, or OATP1B3.

Troubleshooting Guide for Experimental Studies

Issue: Designing a co-administration study with **Lucerastat** and a new chemical entity (NCE) where the DDI potential is unknown.

Guidance:

- Prioritize in vitro screening: Given the lack of public data, it is crucial to conduct your own in vitro experiments to assess the DDI potential of **Lucerastat** as both a potential victim and perpetrator.
- CYP Inhibition/Induction Assays:
 - Inhibition: Perform in vitro incubation studies with human liver microsomes or recombinant human CYP enzymes to determine the half-maximal inhibitory concentration (IC50) of **Lucerastat** against major CYP isoforms.
 - Induction: Use fresh or cryopreserved human hepatocytes to evaluate the potential of **Lucerastat** to induce the expression of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) by measuring changes in mRNA levels and/or enzyme activity.
- Transporter Interaction Assays:
 - Utilize commercially available cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OCT2) to determine if **Lucerastat** is a substrate or inhibitor of these transporters.

Data Presentation

Table 1: Pharmacokinetic Parameters of **Lucerastat** (500 mg single dose) When Co-administered with Cimetidine (800 mg BID) in Healthy Male Subjects

Pharmacokinetic Parameter	Lucerastat Alone (Geometric Mean)	Lucerastat + Cimetidine (Geometric Mean)	Geometric Mean Ratio (90% CI)
AUC _{0-∞} (ng·h/mL)	Data not provided	Data not provided	1.22 (1.16 - 1.28)
C _{max} (ng/mL)	Data not provided	Data not provided	1.04 (0.92 - 1.17)
t _{max} (h)	Median value not provided	Delayed by 1 hour	Not Applicable
t _{1/2} (h)	Data not provided	Data not provided	1.00 (0.91 - 1.10)

CI: Confidence Interval

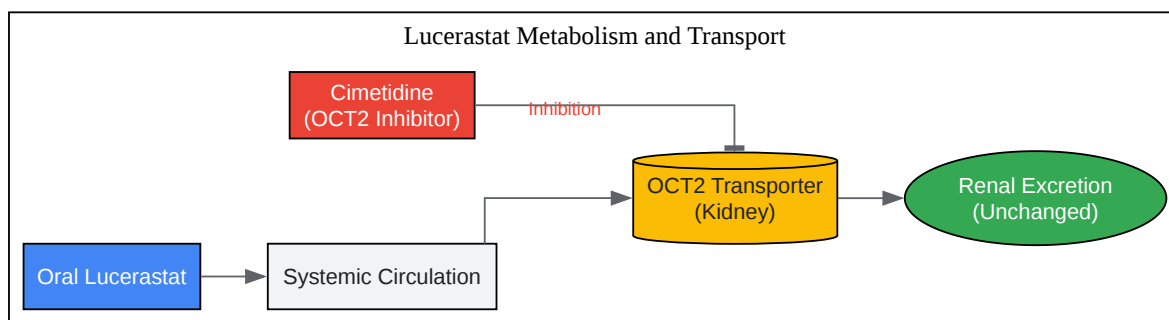
Experimental Protocols

Protocol: Clinical Drug-Drug Interaction Study of **Lucerastat** with an OCT2 Inhibitor (Cimetidine)

- Study Design: This was a clinical study conducted in 14 healthy male subjects.
- Treatment Arms:
 - Reference: Single oral dose of 500 mg **Lucerastat**.
 - Test: Co-administration of a single oral dose of 500 mg **Lucerastat** with 800 mg of cimetidine given twice daily at steady state.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to determine the plasma concentrations of **Lucerastat**.
- Bioanalytical Method: Plasma concentrations of **Lucerastat** were measured using a validated bioanalytical method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as AUC_{0-∞}, C_{max}, t_{max}, and t_{1/2}.

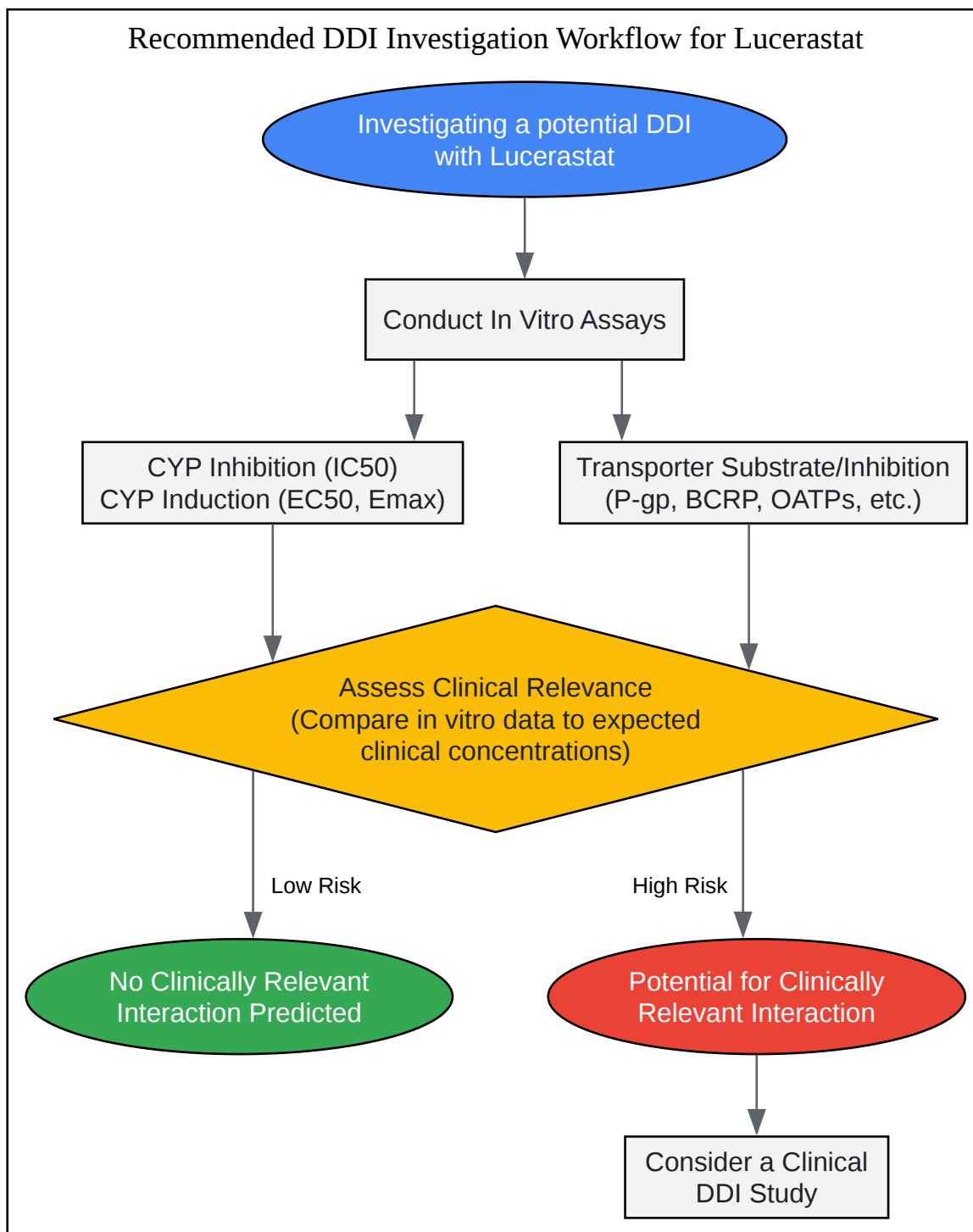
- Statistical Analysis: Geometric mean ratios and 90% confidence intervals were calculated for the primary pharmacokinetic parameters to assess the magnitude of the interaction.

Visualizations



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Caption: Interaction of **Lucerastat** with the OCT2 transporter and the inhibitory effect of cimetidine.



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Caption: A logical workflow for investigating potential drug-drug interactions with **Lucerastat**.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Lucerastat, an iminosugar with potential as substrate reduction therapy for glycolipid storage disorders: safety, tolerability, and pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
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